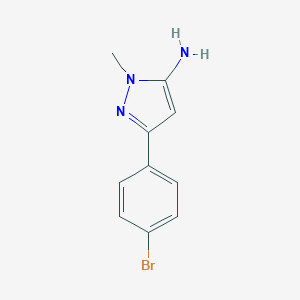

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUESYSPYXWCXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416728 | |

| Record name | 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126417-84-3 | |

| Record name | 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic motif renowned for its broad applicability across medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmacologically active agents, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and antipsychotics.[1] The unique electronic properties and hydrogen bonding capabilities of the aminopyrazole core make it a versatile building block for designing multi-target drug candidates and functional materials.[2]

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine , a valuable intermediate for drug discovery and agrochemical research. We will explore two primary synthetic strategies, delving into the mechanistic rationale behind experimental choices, presenting detailed protocols, and offering field-proven insights to guide researchers toward the most efficient and reliable route for their specific needs.

Part 1: Retrosynthetic Analysis and Strategic Overview

A sound synthetic strategy begins with a robust retrosynthetic analysis. For this compound, the pyrazole core is the most logical disconnection point. The formation of a pyrazole ring is classically achieved through the cyclocondensation of a 1,3-dielectrophilic component with a hydrazine derivative.[3][4] This leads us to two primary strategic approaches:

Strategy A (Convergent Synthesis): A direct, one-step cyclocondensation to form the fully substituted pyrazole ring. This involves reacting a suitable 1,3-dicarbonyl equivalent with methylhydrazine. The presence of a C5-amino group strongly suggests the use of a β-ketonitrile as the ideal 1,3-dielectrophile.

Strategy B (Sequential Synthesis): A two-step approach involving the initial synthesis of an N-unsubstituted pyrazole intermediate, followed by a regioselective N-methylation. This route offers an alternative but introduces the significant challenge of controlling the site of methylation on the pyrazole ring.

The choice between these strategies is a critical decision point, balancing factors of step economy, yield, and control over regioselectivity.

Caption: Retrosynthetic overview of the two primary strategies for synthesizing the target compound.

Part 2: Pathway A - The Convergent Cyclocondensation Route

This pathway is arguably the most efficient, forming the target molecule in a single, highly convergent step from a key β-ketonitrile intermediate. The success of this route hinges on the regioselectivity of the initial nucleophilic attack of methylhydrazine on the 1,3-dielectrophile.

Scientific Principle & Mechanistic Insight

The reaction between a β-ketonitrile (like 3-(4-bromophenyl)-3-oxopropanenitrile) and a monosubstituted hydrazine (methylhydrazine) is a cornerstone of 5-aminopyrazole synthesis.[5][6] The mechanism proceeds via two key steps:

-

Hydrazone Formation: The more nucleophilic, unsubstituted nitrogen of methylhydrazine preferentially attacks the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The terminal, N-methylated nitrogen then acts as an internal nucleophile, attacking the nitrile carbon. This intramolecular addition leads to a cyclized intermediate which tautomerizes to the stable, aromatic 5-aminopyrazole product.

This inherent regioselectivity, driven by the differential reactivity of the two nitrogen atoms in methylhydrazine, typically favors the formation of the desired N1-methylated isomer with high fidelity.

Key Intermediate: Synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile

While commercially available, the synthesis of this key precursor is instructive.[7] A robust method is the Claisen condensation between an ester and a ketone.[8][9] Here, 4-bromoacetophenone is condensed with a suitable cyanating agent like ethyl cyanoformate or diethyl oxalate followed by treatment with a cyanide source. A more direct method involves the base-mediated condensation of 4-bromoacetophenone with acetonitrile.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the flask to -78 °C in a dry ice/acetone bath and add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (2.2 equivalents), dropwise.

-

Acetonitrile Addition: Add anhydrous acetonitrile (1.1 equivalents) to the cooled base solution and stir for 30 minutes to form the cyanomethyl anion.

-

Ketone Addition: Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the desired β-ketonitrile.

Main Reaction: Synthesis of this compound

Caption: Workflow for the sequential synthesis and selective N-methylation (Pathway B).

Experimental Protocol (N1-Selective Methylation)

-

Deprotonation: Suspend sodium hydride (NaH, 60% in mineral oil, 1.2 equivalents) in anhydrous DMF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.

-

Pyrazole Addition: Add a solution of 3-(4-bromophenyl)-1H-pyrazol-5-amine (1.0 equivalent) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

-

Alkylation: Add (chloromethyl)trimethylsilane (1.2 equivalents) and allow the reaction to warm to room temperature, stirring for 8-12 hours.

-

Workup 1: Quench the reaction with water and extract with ethyl acetate. Dry the organic phase and concentrate to obtain the crude N-silylmethyl intermediate.

-

Protodesilylation: Dissolve the crude intermediate in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equivalents) and a small amount of water.

-

Reaction & Final Workup: Stir at room temperature for 2-4 hours. Dilute with water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the highly pure N1-methylated product.

Part 4: Comparative Analysis & Scientist's Recommendation

| Feature | Pathway A (Convergent) | Pathway B (Sequential) |

| Step Count | 1 (from β-ketonitrile) | 2 (from β-ketonitrile) |

| Overall Yield | High (typically 75-90%) | Moderate (product of two steps, likely 60-75%) |

| Regioselectivity | Inherently high, controlled by mechanism. | Requires a specialized, modern protocol to ensure high selectivity. |

| Reagents | Uses standard, inexpensive methylhydrazine. | Requires more expensive and specialized reagents (e.g., α-halomethylsilane, TBAF). |

| Simplicity | Operationally simpler; single transformation. | More complex; involves an intermediate isolation and a two-stage methylation. |

| Scalability | Excellent; fewer steps and simpler reagents favor scale-up. | Less favorable for scale-up due to reagent cost and additional steps. |

Expert Recommendation

For routine laboratory synthesis and for process development aimed at larger-scale production, Pathway A (Convergent Synthesis) is unequivocally the superior strategy. Its high degree of convergence, operational simplicity, lower cost, and inherently high regioselectivity make it the most efficient and practical choice. The reaction is robust and generally provides high yields of the desired product without the need for complex purification to remove isomers.

Pathway B (Sequential Synthesis) serves as a valuable alternative if the N-unsubstituted pyrazole is already available or is required for other synthetic purposes. Furthermore, the selective methylation protocol detailed in Pathway B is a powerful tool and represents a key field-proven insight for chemists facing the general problem of pyrazole N-alkylation. However, for the specific goal of synthesizing the title compound, it is a less direct and more resource-intensive route.

Conclusion

The synthesis of this compound can be approached through two logical pathways. The direct cyclocondensation of 3-(4-bromophenyl)-3-oxopropanenitrile with methylhydrazine stands out as the most effective and industrially relevant method, offering high yields in a single step. The sequential approach, while longer, highlights advanced techniques in regioselective N-alkylation that are broadly applicable in heterocyclic chemistry. By understanding the causality behind each experimental choice, researchers can confidently select and execute the optimal synthesis for their objectives.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. [Link]

- The Claisen Condensation. (n.d.). University of Babylon. [Link]

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (2024).

- Synthesis of hydrazone derivatives by reaction of azines with nitriles... (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]

- A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2007).

- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]

- The Claisen Condensation Reaction. (2022). Chemistry LibreTexts. [Link]

- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]

- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in w

- Claisen Condensation Reaction Mechanism. (2016). YouTube. [Link]

- N-methylation of pyrazole. (2023). Reddit. [Link]

- Recent developments in aminopyrazole chemistry. (2006). ARKIVOC. [Link]

- The Claisen Condensation Reaction. (2023). Chemistry LibreTexts. [Link]

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-(4-Chlorophenyl)-3-oxopropionitrile - Pragmetis [pragmetis.com]

- 3. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (4-溴苯甲酰)乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. alchempharmtech.com [alchempharmtech.com]

An In-Depth Technical Guide to 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 126417-84-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, with the Chemical Abstracts Service (CAS) registry number 126417-84-3 , is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific aminopyrazole, offering insights for its utilization as a key building block in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 126417-84-3 | [1] |

| Molecular Formula | C₁₀H₁₀BrN₃ | [1] |

| Molecular Weight | 252.11 g/mol | [1] |

| MDL Number | MFCD00558940 | [1] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the bromophenyl, methyl, and pyrazole ring protons and carbons, with characteristic shifts indicating their chemical environments.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can further confirm its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), C=N, and C-Br bonds.

Synthesis and Reaction Mechanisms

The synthesis of 3-aryl-1H-pyrazol-5-amines typically involves the condensation of a β-ketonitrile with a hydrazine derivative. For this compound, a plausible and commonly employed synthetic route starts with a 4-bromophenyl-substituted β-ketonitrile and methylhydrazine.

General Synthetic Pathway:

The core of this synthesis is the Knorr pyrazole synthesis, a classic and versatile method for constructing the pyrazole ring. The reaction proceeds through the following key steps:

-

Condensation: The initial step involves the reaction of the carbonyl group of the β-ketonitrile with the more nucleophilic nitrogen of methylhydrazine. This forms a hydrazone intermediate.

-

Cyclization and Dehydration: The intermediate hydrazone then undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

To a solution of 3-(4-bromophenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for specific laboratory settings.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules.[2] The presence of the amine group provides a key handle for further functionalization, allowing for the exploration of a wide chemical space.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The amine group of the target molecule can be derivatized to introduce pharmacophoric elements that interact with the ATP-binding site of various kinases, making it a promising starting point for the development of anticancer agents.

-

Anti-inflammatory Agents: Certain pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[5]

-

Antimicrobial Agents: The pyrazole nucleus has been incorporated into compounds with antibacterial and antifungal activities.

-

Central Nervous System (CNS) Agents: The structural features of pyrazoles have also been exploited in the design of agents targeting CNS disorders.

The bromophenyl moiety can serve as a point for further modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional diversity and fine-tune the pharmacological properties of the resulting compounds.

Caption: Drug Discovery Applications of the Core Scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its versatile pyrazole core, coupled with the reactive amine and modifiable bromophenyl groups, provides a rich platform for medicinal chemists to design and synthesize new drug candidates. A comprehensive understanding of its synthesis and chemical properties is crucial for unlocking its full potential in the ongoing quest for innovative medicines.

References

- ChemUniverse. This compound.

- Ma, S., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design, 16(5), 564-570.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- Organic Syntheses. 3(5)-aminopyrazole.

- Patel, R. V., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 26(16), 4987.

- PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole.

- ResearchGate. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2.

- Semantic Scholar. PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 5-(4-BROMO-PHENYL)-2-METHYL-2H-PYRAZOL-3-YLAMINE | 126417-84-3 [chemicalbook.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

Physical and chemical properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted aminopyrazole that holds significant interest within the fields of medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a bromophenyl group at the 3-position and a methyl group on the pyrazole nitrogen—offers a unique combination of steric and electronic properties.[1] This guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data for the compound and its structural analogs to offer field-proven insights for researchers.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. It is important to note that while some data is available, experimentally determined values for properties such as melting point and solubility are not widely published.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 126417-84-3 | [2] |

| Molecular Formula | C₁₀H₁₀BrN₃ | [2] |

| Molecular Weight | 252.11 g/mol | [2][3] |

| Appearance | Not specified (often white to off-white solid for similar compounds) | |

| Melting Point | Data not available | |

| Boiling Point | ~414.9 °C (Predicted) | |

| Solubility | Data not available |

Molecular Structure:

The structure of this compound is characterized by a central pyrazole ring. A 4-bromophenyl group is attached to the C3 position of the pyrazole, a methyl group to the N1 position, and an amine group to the C5 position.

Caption: Key reaction pathways for this compound.

Synthesis

A definitive, step-by-step experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, a plausible synthetic route can be inferred from general methods for preparing substituted aminopyrazoles. A common and effective strategy involves the condensation of a β-ketonitrile with a substituted hydrazine. [4]

Postulated Synthesis Workflow

Caption: A plausible synthetic workflow for the target compound.

General Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized procedure based on known pyrazole syntheses and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified researchers.

-

Reaction Setup: To a solution of 4-bromobenzoylacetonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the pure this compound.

Safety and Handling

Specific safety and handling data for this compound are not available. Therefore, it is imperative to handle this compound with the precautions typically taken for novel chemical entities and related aminopyrazole derivatives.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or inhaled.

-

Storage: Store in a cool, dry place away from incompatible materials.

Applications and Future Directions

Substituted aminopyrazoles are valuable building blocks in drug discovery and materials science.

-

Medicinal Chemistry: The aminopyrazole scaffold is present in a number of compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents. [1][5]The 4-bromophenyl moiety can serve as a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.

-

Materials Science: Pyrazole derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and as ligands for metal complexes with interesting photophysical properties. The specific substitution pattern of this compound may impart unique electronic and photophysical characteristics.

Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound. The development of a robust and scalable synthetic protocol will be crucial for enabling its broader investigation and potential application.

References

Sources

Spectroscopic and Synthetic Elucidation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No: 126417-84-3) is limited. This guide, therefore, presents a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The synthesis protocol described is a plausible and well-precedented route. This document is intended to serve as a robust resource for researchers in anticipating and interpreting experimental results.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities. The presence of a bromophenyl group and a primary amine functionality on the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in areas such as oncology, inflammation, and infectious diseases. This guide provides a detailed technical overview of the plausible synthesis and predicted spectroscopic characteristics of this compound, offering a valuable resource for its preparation and characterization.

Plausible Synthetic Pathway

The synthesis of this compound can be envisioned through a well-established cyclization reaction. A plausible and efficient route involves the condensation of a β-ketonitrile with methylhydrazine. This approach is widely used for the synthesis of 5-aminopyrazoles.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

3-(4-Bromophenyl)-3-oxopropanenitrile

-

Methylhydrazine

-

Ethanol (or other suitable solvent like acetic acid)

-

Glacial acetic acid (catalyst, optional)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-Bromophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Reagent Addition: Add methylhydrazine (1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.60 | d | 2H | H-2', H-6' | Aromatic protons ortho to the bromine atom, deshielded. |

| ~7.50 | d | 2H | H-3', H-5' | Aromatic protons meta to the bromine atom. |

| ~5.70 | s | 1H | H-4 | Pyrazole ring proton, singlet due to no adjacent protons. |

| ~4.50 | br s | 2H | -NH₂ | Amine protons, broad singlet, chemical shift can vary with concentration and solvent. |

| ~3.60 | s | 3H | -NCH₃ | Methyl group attached to the pyrazole nitrogen, singlet. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-5 | Carbon bearing the amine group, deshielded by nitrogen. |

| ~148 | C-3 | Carbon attached to the bromophenyl ring. |

| ~132 | C-1' | Quaternary carbon of the phenyl ring attached to the pyrazole. |

| ~131.5 | C-3', C-5' | Phenyl carbons meta to the bromine. |

| ~129 | C-2', C-6' | Phenyl carbons ortho to the bromine. |

| ~121 | C-4' | Carbon bearing the bromine atom. |

| ~90 | C-4 | Pyrazole ring carbon. |

| ~35 | -NCH₃ | Methyl carbon attached to the nitrogen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium to weak | Aromatic C-H stretching |

| 2950-2850 | Medium to weak | Aliphatic C-H stretching (methyl group) |

| ~1620 | Strong | C=N stretching of the pyrazole ring |

| ~1590 | Medium | C=C stretching of the aromatic ring |

| ~1550 | Strong | N-H bending (scissoring) of the primary amine |

| ~1070 | Strong | C-Br stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 251 and 253 with an approximate 1:1 intensity ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragments:

-

[M - H]⁺: Loss of a hydrogen atom.

-

[M - CH₃]⁺: Loss of the methyl group.

-

[M - NH₂]⁺: Loss of the amino group.

-

[C₉H₇BrN₂]⁺ (m/z 236/238): Loss of a methyl radical.

-

[C₆H₄Br]⁺ (m/z 155/157): Bromophenyl cation.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern of bromine-containing fragments.

Conclusion

This technical guide provides a comprehensive predictive overview of the synthesis and spectroscopic characterization of this compound. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a valuable framework for researchers to anticipate and interpret experimental findings. As a versatile building block, a thorough understanding of its synthesis and characterization is crucial for its effective utilization in the development of novel chemical entities with potential therapeutic applications.

References

- ChemUniverse. This compound. [Link]

- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

- NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

The Evolving Landscape of Pyrazole Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a "privileged structure," a framework upon which a multitude of biologically active molecules can be built.[2] Its unique chemical properties, including metabolic stability and the ability to act as a versatile pharmacophore, have led to the development of numerous approved drugs for a wide range of diseases.[1][4] The core structure of pyrazole allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects.[2][5][6] Consequently, pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, making them a subject of intense and ongoing research in drug discovery.[2][6][7]

Part 1: Major Biological Activities of Pyrazole Derivatives

Anti-inflammatory Activity

Mechanism of Action: COX-2 Inhibition

The most well-known example of a pyrazole-based anti-inflammatory drug is Celecoxib .[11][12][13] Celecoxib is a selective COX-2 inhibitor.[11][14] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12][14][15] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is primarily expressed at sites of inflammation.[14] By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[12][13]

Signaling Pathway: Arachidonic Acid Cascade

Caption: Arachidonic acid cascade and selective inhibition by Celecoxib.

Other Anti-inflammatory Mechanisms

Beyond COX inhibition, some pyrazole derivatives exert their anti-inflammatory effects by targeting other key signaling molecules. For instance, certain pyrazole amides have been shown to be potent inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family that plays a crucial role in inflammatory diseases.[16]

Table 1: IC50 Values of Representative Pyrazole Derivatives against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | ~15 | ~0.04 | ~375 |

| Rofecoxib | >500 | ~0.018 | >27,778 |

| Indomethacin | ~0.1 | ~1.5 | ~0.07 |

Note: Data is compiled from various sources for illustrative purposes.

Anticancer Activity

The pyrazole scaffold is a key feature in numerous small molecule inhibitors targeting protein kinases, which are often dysregulated in cancer.[5][17]

Mechanism of Action: Protein Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. The pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors. By blocking the ATP binding site, these compounds prevent the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation, survival, and angiogenesis.[5] Important kinase targets for pyrazole-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K).[18][19] For example, some novel fused pyrazole derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2, which can synergistically target tumor growth and angiogenesis.[18]

Signaling Pathway: EGFR-Mediated Pathway

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

Induction of Apoptosis and Cell Cycle Arrest

In addition to kinase inhibition, some pyrazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[15] This can occur through various mechanisms, including the activation of pro-apoptotic proteins like caspases and the inhibition of anti-apoptotic proteins.[15]

Table 2: IC50 Values of Notable Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (µM) |

| Crizotinib | ALK, MET | H3122 (Lung) | 0.02 |

| Ruxolitinib | JAK1, JAK2 | Ba/F3-JAK2V617F | 0.04 |

| Erdafitinib | FGFR | MGH-U3 (Bladder) | 0.002 |

| Compound 43 (Thangarasu et al.) | PI3K | MCF7 (Breast) | 0.25[19] |

| Compound 29 (Ali et al.) | CDK2 | HepG2 (Liver) | 10.05[19] |

| Compound 4 (Fused Pyrazole) | EGFR/VEGFR-2 | HEPG2 (Liver) | 0.31[18] |

Note: Data is compiled from various sources for illustrative purposes.

Antimicrobial Activity

Pyrazole derivatives have also emerged as promising antimicrobial agents with a broad spectrum of activity.[1][4]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The specific mechanism often depends on the substitutions on the pyrazole core.

Spectrum of Activity

Studies have reported the efficacy of pyrazole derivatives against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[1][4] Some derivatives also exhibit antifungal activity. For instance, trifluoromethyl phenyl-substituted pyrazoles have been shown to be potent inhibitors of S. aureus and Enterococcus faecalis biofilms.[4]

Table 3: MIC Values of Pyrazole Derivatives Against Selected Microorganisms

| Pyrazole Derivative | Microorganism | MIC (µg/mL) |

| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | S. aureus | 2-4 |

| Aniline-derived pyrazole | Vancomycin-resistant enterococci | 4-8 |

| Phenyl-substituted pyrazole | Candida albicans | 16-32 |

Note: Data is compiled from various sources for illustrative purposes and represents a range of reported values.

Other Notable Biological Activities

Neuroprotective and Metabolic Effects

The pyrazole derivative Rimonabant is a well-known example of a cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[20][21][22] The endocannabinoid system is involved in regulating appetite and energy balance.[21][23] By blocking CB1 receptors in the brain and peripheral tissues, Rimonabant was developed to reduce appetite and improve metabolic parameters.[20][23][24] Although it was withdrawn from the market due to psychiatric side effects, the study of Rimonabant has provided valuable insights into the role of the endocannabinoid system and the potential of pyrazole derivatives in modulating neurological and metabolic pathways.[21]

Other Activities

The versatility of the pyrazole scaffold has led to the discovery of derivatives with a wide array of other biological activities, including antidiabetic, antiviral, anticonvulsant, and antidepressant effects.[2][6]

Part 2: Experimental Evaluation of Biological Activity

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[25][26][27] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.[25]

Step-by-Step Methodology: [25][28][29]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10⁴–10⁵ cells/well) and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a sterile MTT solution (e.g., 10 µL of a 12 mM stock) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., 100 µL of an SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix thoroughly and read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of the compound.

Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[30][31][32]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for microbial growth (turbidity). The lowest concentration of the compound that prevents visible growth is the MIC.[31]

Step-by-Step Methodology: [30][31][32]

-

Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivative in a suitable broth medium directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35 ± 1 °C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow: Broth Microdilution for MIC

Caption: Workflow for the broth microdilution MIC assay.

In Vitro Anti-inflammatory Activity Assessment

Protocol: Protein Denaturation Assay

This assay is a simple and effective in vitro method to screen for anti-inflammatory activity. Protein denaturation is a well-documented cause of inflammation.[33]

Principle: The ability of a compound to inhibit thermally induced protein denaturation is measured. Many anti-inflammatory drugs are known to inhibit the denaturation of proteins.[33] Egg albumin or bovine serum albumin is used as the protein source. The turbidity of the solution after heating is measured spectrophotometrically to quantify the extent of denaturation.

Step-by-Step Methodology: [33][34][35][36]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test pyrazole derivative at various concentrations, a protein solution (e.g., 1% aqueous solution of egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation (Pre-heating): Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heating: Induce denaturation by heating the mixtures at a higher temperature (e.g., 57°C) for 30 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Absorbance Reading: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

Workflow: Protein Denaturation Assay

Caption: Workflow for the in vitro protein denaturation assay.

Part 3: Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole ring is well-established, with several classical and modern methods available to medicinal chemists.[37][38][39][40][41] Common strategies involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[37][38]

Representative Synthetic Scheme: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a classic and versatile method for preparing pyrazole derivatives. It involves the reaction of a β-ketoester with a hydrazine.

Reaction Diagram:

Explanation: The reaction proceeds via a condensation reaction to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the final pyrazole ring. The choice of substituents on both the β-ketoester and the hydrazine allows for the creation of a diverse library of pyrazole derivatives. Other methods, such as 1,3-dipolar cycloaddition reactions, also provide efficient routes to substituted pyrazoles.[37]

Conclusion

The pyrazole scaffold is undeniably a privileged structure in drug discovery, giving rise to a vast and diverse array of biologically active compounds.[4] From the selective COX-2 inhibition of Celecoxib to the kinase-targeting capabilities of modern anticancer agents, pyrazole derivatives have demonstrated significant therapeutic potential across multiple disease areas. Their metabolic stability and synthetic accessibility continue to make them an attractive starting point for the design of new therapeutic agents.[4] Future research will likely focus on the development of pyrazole derivatives with improved selectivity and novel mechanisms of action, further expanding the therapeutic landscape of this remarkable heterocycle. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of the next generation of pyrazole-based drugs.

References

- Celecoxib - StatPearls - NCBI Bookshelf.

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.

- Celecoxib - Wikipedia.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.

- MTT assay - Wikipedia.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- Celecoxib Pathway, Pharmacodynamics - ClinPGx.

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing).

- What is the mechanism of Rimonabant? - Patsnap Synapse.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Antibiotic sensitivity testing - Wikipedia.

- What is Rimonabant used for? - Patsnap Synapse.

- What is the mechanism of Celecoxib? - Patsnap Synapse.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.

- Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed.

- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed.

- Antimicrobial Susceptibility Testing - Apec.org.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI.

- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences.

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed.

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay - International Journal of Pharmaceutical Sciences.

- Synthesis and anti-inflammatory activity of some pyrazole derivatives - Semantic Scholar.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications.

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jchr.org [jchr.org]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. sciencescholar.us [sciencescholar.us]

- 10. researchgate.net [researchgate.net]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. ClinPGx [clinpgx.org]

- 16. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 21. What is Rimonabant used for? [synapse.patsnap.com]

- 22. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. MTT assay - Wikipedia [en.wikipedia.org]

- 27. MTT assay overview | Abcam [abcam.com]

- 28. atcc.org [atcc.org]

- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 30. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 31. apec.org [apec.org]

- 32. integra-biosciences.com [integra-biosciences.com]

- 33. ijpsjournal.com [ijpsjournal.com]

- 34. researchgate.net [researchgate.net]

- 35. bbrc.in [bbrc.in]

- 36. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 39. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 40. tandfonline.com [tandfonline.com]

- 41. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

A Technical Guide to the In Silico Target Prediction of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine

Abstract

The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery and chemical biology. This process, however, is often resource-intensive and fraught with challenges. This technical guide presents a comprehensive, multi-pronged in silico strategy for the de novo target prediction of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, a compound with no established biological targets. By synergistically applying ligand-based, structure-based, and machine learning methodologies, we can generate high-confidence, experimentally testable hypotheses regarding its mechanism of action. This guide provides researchers, scientists, and drug development professionals with a structured, field-proven workflow, complete with detailed protocols, data interpretation insights, and a framework for prioritizing targets for subsequent experimental validation.

Introduction: The Challenge of an Orphan Ligand

The compound this compound represents a common starting point in a research campaign: a novel molecule with a potentially interesting scaffold but an unknown biological profile. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of activities including anti-inflammatory and anti-cancer effects.[1][2] This prevalence suggests that our query compound has a high probability of biological activity, but it provides little specific information about its direct molecular targets.

Traditional target deconvolution methods can be costly and time-consuming. In silico target prediction, or "target fishing," offers a rapid, cost-effective alternative to generate initial hypotheses.[3][4] This approach leverages vast public databases of chemical structures, bioactivity data, and protein structures to predict ligand-target interactions computationally.[4][5]

The core principle of the strategy outlined herein is methodological orthogonality . By combining computational techniques that rely on different underlying principles—chemical similarity, 3D shape complementarity, and machine-learning models—we can build a more robust and reliable set of predictions. A target identified by multiple, independent methods has a significantly higher probability of being a true positive, thereby justifying the commitment of resources for experimental validation.

A Multi-Pronged Strategy for Target Identification

Our predictive workflow is designed as a funnel, starting with broad, computationally inexpensive methods and progressing to more focused, computationally intensive analyses. This ensures a comprehensive survey of the target landscape while efficiently managing computational resources.

Caption: Overall workflow for in silico target prediction.

Phase 1: Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[4] These approaches are computationally efficient and serve as an excellent first-pass screening tool.

Machine Learning-Based Prediction with SwissTargetPrediction

Web servers like SwissTargetPrediction leverage a combination of 2D and 3D similarity measures to compare a query molecule against a vast library of known active ligands.[6][7][8] This provides a rapid, probabilistic estimate of the most likely macromolecular targets.

Protocol 1: Target Prediction with SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server.[7]

-

Input the Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CN1N=C(C=C1N)C2=CC=C(C=C2)Br.

-

Paste the SMILES string into the query box. The 2D structure will be automatically generated and displayed.

-

Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human protein targets.

-

Run Prediction: Click the "Predict targets" button to initiate the analysis.

-

Analyze Results: The output will be a list of predicted targets, ranked by probability. The results are displayed with a pie chart showing the distribution of target classes (e.g., kinases, proteases, GPCRs). Pay close attention to targets with a high probability score and those that appear plausible based on the pyrazole scaffold's known activities.

2D Chemical Similarity Search in ChEMBL

The ChEMBL database is a manually curated resource of bioactive molecules with drug-like properties, containing a wealth of structure-activity relationship (SAR) data.[9][10] A 2D similarity search identifies compounds in ChEMBL with similar topological features to our query molecule.

Protocol 2: 2D Similarity Search using ChEMBL

-

Access ChEMBL: Navigate to the ChEMBL database interface.[9]

-

Structure Search: Use the structure drawing tool or paste the SMILES string of the query compound.

-

Initiate Search: Select the "Similarity" search option. Set the similarity threshold to a reasonable value, such as 70% (Tanimoto coefficient), to balance the discovery of closely related analogs with more diverse scaffolds.

-

Review Hits: The search will return a list of ChEMBL compounds ranked by similarity. Examine the known biological targets of the top-ranking hits. Consistent targets appearing for multiple similar compounds represent strong hypotheses.

3D Pharmacophore and Shape-Based Searching with Pharmit

While 2D similarity is useful, it ignores the three-dimensional conformation and electrostatic properties crucial for molecular recognition. 3D methods, using tools like Pharmit, search for compounds that can adopt a similar 3D shape and present a similar arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).[11][12][13]

Protocol 3: 3D Pharmacophore Search using Pharmit

-

Prepare Ligand: Generate a 3D conformation of the query compound using a molecular modeling program (e.g., RDKit, Open Babel) and save it in a standard format like .sdf or .mol2.

-

Access Pharmit: Open the Pharmit web server.[14]

-

Upload Ligand: Upload the 3D structure of the query compound. Pharmit will automatically extract a pharmacophore model from the ligand.

-

Select Libraries: Choose the chemical libraries to search against. The ZINC database, which contains billions of commercially available compounds, is a comprehensive choice.[15][16][17][18]

-

Execute Search: Run the pharmacophore search. The results will be compounds that match the 3D query.

-

Analyze and Refine: Analyze the known targets of the hit compounds. This approach may identify molecules that are topologically dissimilar (low 2D similarity) but share the key 3D features for binding to a specific target, a process known as scaffold hopping.

Phase 2: Structure-Based Target Prediction

Structure-based methods are complementary to ligand-based approaches. Instead of comparing ligand to ligand, we assess how well our query ligand can physically fit into the binding sites of a large collection of protein structures.

Reverse Docking

Reverse docking (or inverse docking) inverts the typical virtual screening paradigm.[5][19][20][21] Instead of docking many compounds to one target, we dock one compound to many potential protein targets.[22][23] This method is computationally intensive but provides direct, structure-based evidence for potential interactions.

Protocol 4: Reverse Docking Workflow using AutoDock Vina

-

Ligand Preparation:

-

Target Library Preparation:

-

Assemble a library of potential protein targets. This can be a curated set (e.g., all human kinases from the Protein Data Bank - PDB) or a pre-compiled library.

-

For each protein, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges.

-

Define the binding site. If a known ligand is present in the crystal structure, the binding site can be defined as a cube centered on that ligand. If not, pocket detection algorithms must be used.

-

Convert all target proteins to the .pdbqt format.

-

-

Docking Execution:

-

Write a script to automate the docking process, iterating through each target in the library.

-

For each target, run AutoDock Vina, docking the prepared query ligand into the defined binding site.

-

Command example: vina --receptor target_protein.pdbqt --ligand query_ligand.pdbqt --center_x 15.2 --center_y 53.9 --center_z 16.9 --size_x 20 --size_y 20 --size_z 20 --out docked_pose.pdbqt --log results.log

-

-

Results Analysis and Scoring:

-

Parse the output log files to extract the predicted binding affinity (in kcal/mol) for each target.

-

Rank the targets based on their binding scores. Targets with the most favorable (most negative) binding energies are considered the top candidates.

-

Visually inspect the top-ranked poses to ensure the interactions are chemically sensible (e.g., hydrogen bonds are formed, hydrophobic groups are in greasy pockets).

-

Phase 3: Data Convergence and Hypothesis Prioritization

The strength of this multi-pronged approach lies in the convergence of data from orthogonal methods. A single method may produce many false positives, but a target identified across ligand-based and structure-based screens is a high-confidence hypothesis.

Consensus Scoring and Target Ranking

-

Collate Data: Compile the target lists generated from SwissTargetPrediction, ChEMBL, Pharmit, and the reverse docking screen into a single table.

-

Identify Overlap: Identify targets that appear in two or more of these lists.

-

Develop a Consensus Score: Rank the overlapping targets. A simple ranking system could be to sum the ranks from each individual method. Targets that consistently rank highly across multiple methods should be prioritized.

Table 1: Hypothetical Converged Target List

| Target Protein | Method 1: SwissTargetPrediction (Probability) | Method 2: ChEMBL (Similarity Hit) | Method 3: Reverse Docking (Binding Affinity kcal/mol) | Consensus Rank |

| Kinase A | 0.85 (Rank 1) | Yes (Rank 3) | -9.2 (Rank 2) | 1 |

| Protease B | 0.72 (Rank 3) | No | -9.5 (Rank 1) | 2 |

| GPCR C | 0.81 (Rank 2) | Yes (Rank 1) | -7.1 (Rank 15) | 3 |

| Kinase D | Not Predicted | Yes (Rank 2) | -8.8 (Rank 5) | 4 |

Pathway and Network Analysis

Identifying a list of protein targets is only part of the story. Understanding their biological context is crucial. Pathway analysis tools like Reactome[28][29][30][31][32] and KEGG[33][34][35][36][37] can determine if the prioritized targets cluster within specific signaling or metabolic pathways.

Caption: Biological pathway mapping of predicted targets.

Protocol 5: Pathway Enrichment Analysis

-

Prepare Gene List: Create a list of the official gene symbols for your top-ranked target proteins.

-

Use Analysis Tool: Navigate to the analysis tool section of Reactome or another pathway database.[28][29]

-

Submit Data: Paste the gene list and run the over-representation analysis.

-

Interpret Results: The output will show which pathways are statistically over-represented in your target list. If multiple high-confidence targets fall within the same pathway (e.g., the MAPK signaling pathway), it strongly suggests that the compound's activity is related to modulating that specific biological process. This provides a powerful biological rationale for experimental follow-up.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted in silico workflow for identifying and prioritizing the biological targets of a novel small molecule, this compound. By integrating machine learning, 2D and 3D similarity searching, and structure-based reverse docking, we can effectively navigate the vastness of chemical and biological space to produce a concise, high-confidence list of testable hypotheses. The subsequent pathway analysis enriches these hypotheses with crucial biological context.

The output of this computational pipeline is not a final answer but rather the critical starting point for a focused, efficient experimental validation campaign. The top-ranked targets should be pursued using biochemical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and cell-based functional assays to confirm the in silico predictions and elucidate the true mechanism of action of this novel compound.

References

- KEGG PATHWAY D

- Reactome Pathway D

- Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. [Link]

- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

- Reactome P

- ZINC d

- SwissTargetPrediction - bio.tools. [Link]

- Boltzmann Maps. (2023). Pharmacophore screening using Pharmit in Boltzmann Maps. [Link]

- Paintomics Documentation.

- Kores, K., et al. (2021). Computational/in silico methods in drug target and lead prediction.

- Irwin, J. J., & Shoichet, B. K. (2016). ZINC − A Free Database of Commercially Available Compounds for Virtual Screening.

- Fabregat, A., et al. (2018).

- Kumar, A., et al. (2015). Virtual screening using the ligand ZINC database for novel lipoxygenase-3 inhibitors.

- Sun, D., et al. (2017). Pharmit: interactive exploration of chemical space. Nucleic acids research, 45(W1), W401–W406. [Link]

- KEGG - Wikipedia. [Link]

- SwissTargetPrediction - SIB Swiss Institute of Bioinform

- AutoDock Vina Tutorial. [Link]

- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

- Pharmit: Online interactive virtual screening. American Chemical Society. [Link]

- Singh, N., & Chaput, L. (2016). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1425, 117-130. [Link]

- ChEMBL - EMBL-EBI. [Link]

- KEGG: Kyoto Encyclopedia of Genes and Genomes. [Link]

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

- Creative Biolabs. In Silico Target Prediction. [Link]

- Wang, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(15), 8493. [Link]

- Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

- Cartblanche. [Link]

- KEGG pathway d

- Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

- Pharmit Document

- Vina Docking Tutorial. Eagon Research Group. [Link]

- Wang, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]

- Joshi-Tope, G., et al. (2005). Reactome: a database of reactions, pathways and biological processes.

- AutoDock Vina Document

- Reactome - Wikipedia. [Link]

- Pharmit Search Engine. [Link]

- Heikamp, K., & Bajorath, J. (2014). Large-Scale Similarity Search Profiling of ChEMBL Compound Data Sets. Journal of Chemical Information and Modeling, 54(1), 159-168. [Link]

- Li, Y., et al. (2022). Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine. Chemical and Pharmaceutical Bulletin, 70(1), 1-8. [Link]

- ChEMBL - D

- ChEMBL EBI Small Molecules D

- Chemspace. ChEMBL analogs. [Link]

- Li, Y., et al. (2022). Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine. Chemical & Pharmaceutical Bulletin, 70(1), 1-8. [Link]

- Ruiz-Moreno, A. J., Dömling, A., & Velasco-Velázquez, M. A. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2190, 203-214. [Link]

- Kharkar, P. S., et al. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry, 6(3), 333-343. [Link]

- Ruiz-Moreno, A. J., Dömling, A., & Velasco-Velázquez, M. A. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2190, 203-214. [Link]

- PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]

- El Bakri, Y., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal, 12(1), 127. [Link]

- Al-Ostoot, F. H., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 1-18. [Link]

- Seidu, I., et al. (2022).

- Slivka, M. V., et al. (2018). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Journal of Heterocyclic Chemistry, 55(8), 1933-1941. [Link]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]

- 9. ChEMBL - ChEMBL [ebi.ac.uk]

- 10. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 11. boltzmannmaps.com [boltzmannmaps.com]

- 12. Pharmit: interactive exploration of chemical space - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmit: Online interactive virtual screening - American Chemical Society [acs.digitellinc.com]

- 14. Pharmit Search Engine [pharmit.csb.pitt.edu]

- 15. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ZINC database - Wikipedia [en.wikipedia.org]

- 17. Item - ZINC â A Free Database of Commercially Available Compounds for Virtual Screening - American Chemical Society - Figshare [acs.figshare.com]

- 18. Virtual screening using the ligand ZINC database for novel lipoxygenase-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 20. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. research.rug.nl [research.rug.nl]

- 23. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. eagonlab.github.io [eagonlab.github.io]

- 27. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 28. Home - Reactome Pathway Database [reactome.org]

- 29. Pathway Enrichment Analysis | Reactome [ebi.ac.uk]

- 30. Reactome Pathway Analysis to Enrich Biological Discovery in Proteomics Datasets - PMC [pmc.ncbi.nlm.nih.gov]